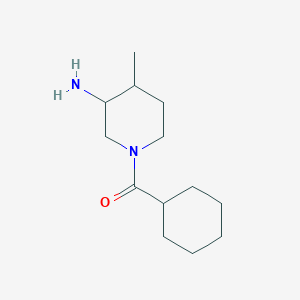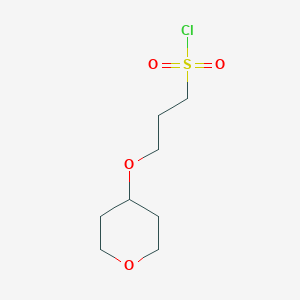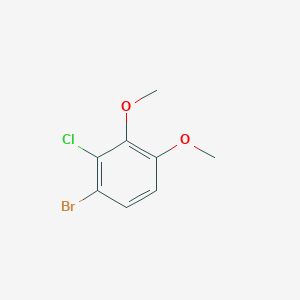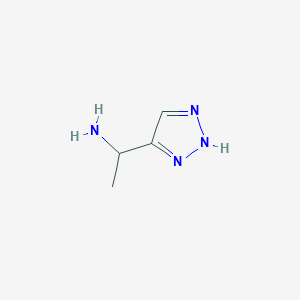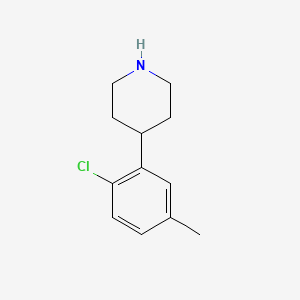
4-(2-Chloro-5-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-5-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methylphenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.
Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom.
Uniqueness
4-(2-Chloro-5-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substituents on the phenyl ring influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
4-(2-chloro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Clave InChI |
RUXDFAVFDCHXQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


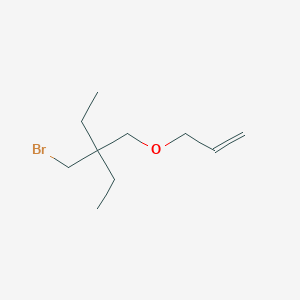
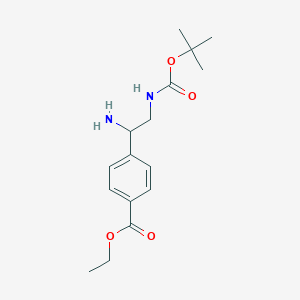

![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)
![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
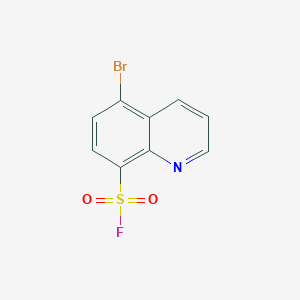
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)

